molecular formula C13H20N4O4 B4274693 3-{[1-ETHYL-3-(PROPYLCARBAMOYL)-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID

3-{[1-ETHYL-3-(PROPYLCARBAMOYL)-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B4274693
M. Wt: 296.32 g/mol
InChI Key: POHXQVKQKFNAIK-UHFFFAOYSA-N
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Description

3-{[1-ETHYL-3-(PROPYLCARBAMOYL)-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-ETHYL-3-(PROPYLCARBAMOYL)-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the ethyl group: Alkylation of the pyrazole ring with an ethyl halide in the presence of a base such as potassium carbonate.

    Formation of the oxobutanoic acid moiety: This can be achieved through the reaction of the intermediate with succinic anhydride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the propylamino group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Products may include pyrazole N-oxides or carboxylic acids.

    Reduction: Alcohols or amines depending on the site of reduction.

    Substitution: Substituted pyrazole derivatives or amides.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in metal-catalyzed reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes such as kinases or proteases.

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or inflammation.

Medicine

    Pharmacology: Studied for its pharmacokinetic properties and bioavailability.

    Toxicology: Evaluated for its safety and potential side effects.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

    Agriculture: Investigated for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-{[1-ETHYL-3-(PROPYLCARBAMOYL)-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-({1-methyl-3-[(propylamino)carbonyl]-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid
  • 4-({1-ethyl-3-[(butylamino)carbonyl]-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid
  • 4-({1-ethyl-3-[(propylamino)carbonyl]-1H-pyrazol-5-yl}amino)-4-oxobutanoic acid

Uniqueness

The uniqueness of 3-{[1-ETHYL-3-(PROPYLCARBAMOYL)-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID lies in its specific substitution pattern, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of the ethyl group and the propylamino carbonyl group may influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[[1-ethyl-3-(propylcarbamoyl)pyrazol-4-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-3-7-14-13(21)12-9(8-17(4-2)16-12)15-10(18)5-6-11(19)20/h8H,3-7H2,1-2H3,(H,14,21)(H,15,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHXQVKQKFNAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN(C=C1NC(=O)CCC(=O)O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[1-ETHYL-3-(PROPYLCARBAMOYL)-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID
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3-{[1-ETHYL-3-(PROPYLCARBAMOYL)-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID
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3-{[1-ETHYL-3-(PROPYLCARBAMOYL)-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID
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3-{[1-ETHYL-3-(PROPYLCARBAMOYL)-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID
Reactant of Route 5
3-{[1-ETHYL-3-(PROPYLCARBAMOYL)-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID
Reactant of Route 6
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3-{[1-ETHYL-3-(PROPYLCARBAMOYL)-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID

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